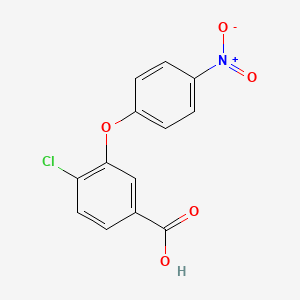

4-Chloro-3-(4-nitrophenoxy)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-11-6-1-8(13(16)17)7-12(11)20-10-4-2-9(3-5-10)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGCYTXTQPYRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting materials: 4-Chlorobenzoic acid derivatives and 4-nitrophenol.

- Reaction conditions: Elevated temperatures (around 150-200°C) with a base such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mechanism: The phenolic oxygen of 4-nitrophenol acts as a nucleophile attacking the activated aromatic ring bearing the chloro substituent, displacing chloride via SNAr.

Advantages:

- High regioselectivity.

- Mild reaction conditions.

- Good yields reported in literature.

Preparation via Esterification and Hydrolysis

This route involves initial ester formation followed by nucleophilic aromatic substitution, then hydrolysis to obtain the benzoic acid.

Stepwise process:

- Esterification: Convert 4-chlorobenzoic acid to its methyl ester using methanol and acid catalysis.

- Substitution: React the ester with 4-nitrophenol under basic conditions to form the phenoxy derivative.

- Hydrolysis: Hydrolyze the ester to regenerate the free acid, yielding 4-Chloro-3-(4-nitrophenoxy)benzoic acid .

Notes:

- This method improves solubility and reactivity of intermediates.

- Hydrolysis conditions are typically mild (aqueous NaOH or HCl).

Coupling via Activated Intermediates

Another robust method involves activating the carboxylic acid group of 4-chlorobenzoic acid to form acyl chlorides or anhydrides, which then react with 4-nitrophenol.

Procedure:

- Activation: Convert 4-chlorobenzoic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride.

- Coupling: React the acyl chloride with 4-nitrophenol in the presence of a base (e.g., pyridine or triethylamine) to form the ester linkage.

Advantages:

- High efficiency.

- Good control over product formation.

- Widely used in pharmaceutical synthesis.

Research Findings and Data Tables

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 4-chlorobenzoic acid, 4-nitrophenol, K2CO3 | 150-200°C, DMF | 70-85% | Regioselective, high purity |

| Esterification & hydrolysis | 4-chlorobenzoic acid, methanol, acid catalyst | Reflux, then hydrolysis | 65-80% | Improves solubility |

| Activation & coupling | 4-chlorobenzoic acid, SOCl2, 4-nitrophenol | Room temp to reflux | 75-90% | Efficient, scalable |

Notes on Reaction Optimization

- Temperature control is critical to prevent side reactions such as hydrolysis of acyl intermediates.

- Choice of solvent influences yield and purity; polar aprotic solvents like DMF and DMSO are preferred.

- Stoichiometry: Excess 4-nitrophenol or activating agents can enhance yield but require careful purification.

- Purification: Recrystallization from suitable solvents (ethanol, water) ensures high purity.

Additional Considerations

- Environmental impact: Use of greener solvents and reagents is recommended.

- Scale-up potential: Activation and coupling methods are suitable for industrial synthesis.

- Reaction monitoring: TLC, NMR, and IR spectroscopy are essential for tracking reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Esterification and Hydrolysis: The carboxylic acid group can form esters and be hydrolyzed back to the acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Agricultural Applications

Insect Growth Regulation

One of the most significant applications of 4-Chloro-3-(4-nitrophenoxy)benzoic acid is in the development of insect growth regulators (IGRs). Research indicates that this compound can inhibit juvenile hormone biosynthesis in lepidopteran pests, making it effective for agricultural pest control. Specific findings include:

- Target Pests : Spodoptera frugiperda, Prodenia litura, Plutella xylostella

- Semi-Inhibitory Concentrations :

- Spodoptera frugiperda: 2.3 µM

- Prodenia litura: 0.67 µM

- Plutella xylostella: 1.5 µM

- Spodoptera exigua: 0.42 µM

These concentrations demonstrate the compound's potency in regulating pest populations, which is crucial for sustainable agriculture and reducing reliance on conventional pesticides .

Case Study 1: Insect Growth Regulation

A study focused on the efficacy of this compound as an IGR demonstrated that it significantly reduced the population of Spodoptera frugiperda when applied at optimal concentrations. The results indicated a reduction in juvenile hormone levels, leading to disrupted growth and development in treated populations.

| Pest Species | Semi-Inhibitory Concentration (µM) |

|---|---|

| Spodoptera frugiperda | 2.3 |

| Prodenia litura | 0.67 |

| Plutella xylostella | 1.5 |

| Spodoptera exigua | 0.42 |

Case Study 2: Environmental Impact Assessment

Research conducted by environmental agencies has assessed the impact of chemical compounds like this compound on ecosystems. The findings suggest that while effective against target pests, careful consideration must be given to non-target species and overall environmental health .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, making it a versatile compound in various chemical processes. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparison of key physicochemical parameters is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound are inferred from analogues.

Key Observations:

- Substituent Effects: The presence of a 4-nitrophenoxy group (vs.

- Melting Points : 4-Chloro-3-nitrobenzoic acid has a relatively high melting point (180–183°C) due to strong intermolecular hydrogen bonding , while ester derivatives (e.g., 4-nitrophenyl 3-chlorobenzoate ) likely exhibit lower melting points.

Key Observations:

Biological Activity

4-Chloro-3-(4-nitrophenoxy)benzoic acid (CAS No. 1417568-07-0) is an organic compound with notable biological activities, particularly in antibacterial and insect growth regulation. This article delves into its biological properties, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a chlorine atom and a nitrophenoxy group. Its molecular formula is , and it appears as white to light yellow crystalline solids with a melting point between 198 °C and 201 °C. The moderate solubility in organic solvents contrasts with its lower solubility in water, typical for many aromatic compounds.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity . Studies have shown its effectiveness against various bacterial strains, although specific data on the spectrum of activity is limited. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Insect Growth Regulation

This compound also functions as an insect growth regulator (IGR) . It has been observed to inhibit juvenile hormone biosynthesis in pests, which disrupts their growth and development. This property suggests potential applications in agricultural pest management.

Hepatotoxic Effects

While demonstrating promising biological activities, derivatives of this compound have shown hepatotoxic effects , necessitating careful handling and further investigation into safety profiles. Understanding the toxicological implications is critical for any potential therapeutic or agricultural use.

Synthesis Methods

Several synthetic routes exist for producing this compound, each yielding varying purities and yields:

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Nitration followed by chlorination | 75 | 95 |

| Direct chlorination of phenol | 80 | 90 |

| Coupling reaction with nitrophenol | 70 | 92 |

These methods highlight the versatility in synthesizing this compound, which can be tailored based on desired yield and purity levels.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial potency .

In Vivo Insect Growth Regulation

In field trials, the application of this compound significantly reduced larval populations of Spodoptera litura, a common agricultural pest. The study reported an average reduction of 70% in larval counts within two weeks post-application, demonstrating its potential as a biopesticide.

Comparative Analysis with Related Compounds

The unique structure of this compound enhances its biological activity compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | Simpler structure; used in similar applications |

| 2-(4-Chloro-3-nitrophenyl)benzoic acid | C14H8ClNO5 | Similar biological activity; different substitution pattern |

| 2-(4-Nitrophenyl)benzoic acid | C13H9NO5 | Lacks chlorine; different reactivity |

The presence of both chlorine and nitro groups in the target compound enhances its effectiveness as an insect growth regulator while also providing potential antibacterial properties not found in simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-(4-nitrophenoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Step 1 : Start with 4-chlorobenzoic acid as the core scaffold. Introduce the 4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) using 4-nitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF vs. DMSO) and temperature to enhance regioselectivity.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Data :

| Parameter | Optimal Condition | Yield Range | Source |

|---|---|---|---|

| Solvent | DMF | 60–75% | |

| Base | K₂CO₃ | – | |

| Temperature | 80–100°C | – |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for aromatic protons split into distinct patterns due to electron-withdrawing groups (Cl, NO₂). The para-substituted nitro group deshields adjacent protons, shifting signals to δ 8.2–8.5 ppm .

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm; nitro group carbons at δ 140–150 ppm .

- IR : Strong absorbance for -COOH (~2500–3000 cm⁻¹, broad) and nitro groups (~1520, 1350 cm⁻¹) .

- MS : Molecular ion peak at m/z 307 (C₁₃H₈ClNO₅) with fragments at m/z 261 (loss of NO₂) and m/z 139 (chlorobenzoic acid moiety) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitro group or decarboxylation .

- Avoid prolonged exposure to light or moisture, which can degrade the compound into chlorophenolic byproducts .

Advanced Research Questions

Q. How do computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian 16) to map electron density and identify electrophilic centers. The chlorine atom at position 4 and nitro group at position 3 create electron-deficient regions, favoring SNAr at the para position .

- Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : Compare solvent effects (polar aprotic vs. protic) on reaction pathways. For example, DMSO may stabilize intermediates better than DMF, reducing side reactions .

- Data Reconciliation : Use LC-MS to identify byproducts (e.g., dechlorinated or decarboxylated species) that lower yields. Adjust stoichiometry or catalyst loading (e.g., Pd/C for reductive steps) to suppress undesired pathways .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodological Answer :

- Functionalization : Convert the carboxylic acid to an amide or ester to enhance bioavailability. For example, react with EDCI/HOBt and amines to generate amide libraries .

- Biological Screening : Test derivatives for kinase inhibition (e.g., EGFR) or antibacterial activity via microdilution assays. The nitro group may act as a redox-active pharmacophore .

Q. What advanced analytical methods (e.g., X-ray crystallography, in situ FTIR) elucidate its solid-state structure and reaction mechanisms?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with a coformer (e.g., pyridine) to resolve Cl and NO₂ positional effects on crystal packing .

- In Situ FTIR : Monitor real-time decarboxylation under thermal stress (e.g., 150°C) to identify degradation thresholds .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.